molecular formula C16H23ClN2O B7986210 N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7986210
M. Wt: 294.82 g/mol
InChI Key: VMQFTQGJHMZLBY-OAHLLOKOSA-N
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Description

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic compound that belongs to the class of nitrogen-containing heterocyclic compounds These compounds are known for their diverse therapeutic and biological significance The structure of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyl group attached to the nitrogen atom

Preparation Methods

The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a nucleophilic cyclization reaction involving a suitable precursor, such as a 1,4-diamine derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a reductive amination reaction, where a benzyl halide reacts with the pyrrolidine ring in the presence of a reducing agent.

    Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides under basic conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and formation of corresponding hydrolysis products.

Scientific Research Applications

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmacologically active molecules.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

    Chemical Biology: The compound is utilized in chemical biology to study its interactions with proteins and other biomolecules, aiding in the understanding of its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide can be compared with other similar compounds, such as:

    N-Benzylpyrrolidine: A simpler analog without the chlorine and isopropyl groups, used in various synthetic applications.

    N-Isopropylpyrrolidine: Another analog lacking the benzyl and chlorine groups, with different chemical properties and applications.

    2-Chloropyrrolidine: A compound with a similar pyrrolidine ring and chlorine atom but lacking the benzyl and isopropyl groups.

The uniqueness of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQFTQGJHMZLBY-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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